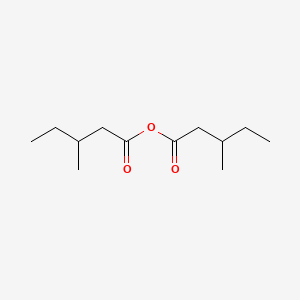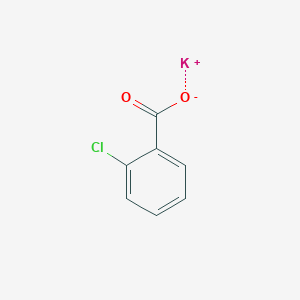
6,8-Dibromo-2,3-dihydrochromén-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2,3-dihydrochromen-4-one is a useful research compound. Its molecular formula is C9H6Br2O2 and its molecular weight is 305.953. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-2,3-dihydrochromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-2,3-dihydrochromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La 6,8-Dibromo-2,3-dihydrochromén-4-one a été étudiée pour son potentiel en tant qu'agent anticancéreux. Des chercheurs ont synthétisé de nouveaux dérivés de benzoxazinone et ont évalué leur activité contre des lignées de cellules cancéreuses épithéliales humaines, y compris les cellules MCF-7 du sein et HepG2 du foie. Le composé a montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses .
Tests pharmaceutiques
En tant que référence, la this compound est utilisée dans les tests pharmaceutiques. Sa haute qualité garantit des résultats précis dans diverses procédures analytiques et études de développement de médicaments .
Propriétés chimiques et structure
Chimie synthétique
Les chercheurs ont exploré la réactivité de la this compound en chimie synthétique. Elle peut servir de précurseur pour la synthèse de divers composés hétérocycliques, tels que les quinazolinones et les motifs apparentés. Ces dérivés trouvent des applications au-delà de la recherche sur le cancer, notamment dans la conception de médicaments et la science des matériaux .
Études biologiques
La structure unique du composé en fait un sujet intéressant pour les études biologiques. Les chercheurs étudient ses interactions avec les enzymes, les récepteurs et les voies cellulaires. Comprendre ses effets biologiques peut mener à de nouvelles stratégies thérapeutiques ou cibles médicamenteuses .
Propriétés photophysiques
En raison de son squelette de chroménone, la this compound présente des propriétés photophysiques intrigantes. Les chercheurs explorent sa fluorescence, ses spectres d'absorption et son comportement photochimique. Les applications comprennent les dispositifs optoélectroniques et les capteurs .
Mécanisme D'action
Target of Action
The primary target of 6,8-Dibromo-2,3-dihydrochromen-4-one is reported to be the urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen cycle in organisms.
Mode of Action
6,8-Dibromo-2,3-dihydrochromen-4-one exhibits inhibitory activity against the urease . By inhibiting this enzyme, the compound prevents the breakdown of urea, thereby affecting nitrogen metabolism in organisms.
Propriétés
IUPAC Name |
6,8-dibromo-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIVRRXGMSKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694842 |
Source


|
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-96-3 |
Source


|
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)

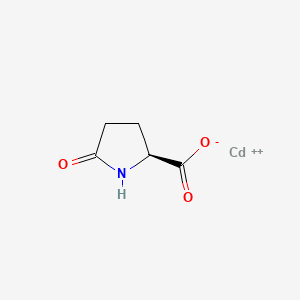
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
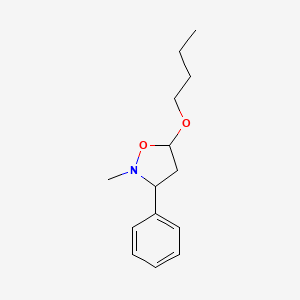

![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)
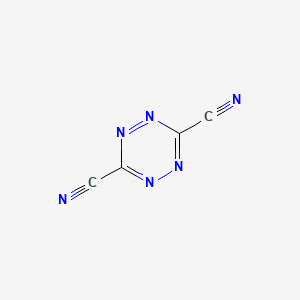
![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)
